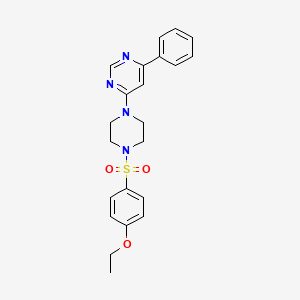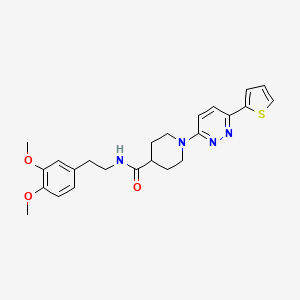![molecular formula C21H16N2O5 B11267713 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate](/img/structure/B11267713.png)
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate is an organic compound with a complex structure, featuring both nitro and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
-
Formation of the Imine Group: : The initial step involves the condensation of 2-nitro-4-formylphenyl with aniline under acidic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol, with a catalytic amount of acid such as hydrochloric acid or acetic acid to facilitate the condensation reaction.
-
Esterification: : The next step involves the esterification of the resulting imine compound with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this transformation include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Reduction: : The imine group can be reduced to an amine using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate.
Reduction of Imine Group: Formation of 2-nitro-4-(phenylmethylamino)phenyl 4-methoxybenzoate.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and imine groups suggests it could be explored for antimicrobial or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its structural features might impart unique properties to the materials, such as enhanced stability or specific optical characteristics.
Wirkmechanismus
The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nitro-4-[(E)-(phenylimino)methyl]phenyl benzoate: Similar structure but lacks the methoxy group, which might affect its reactivity and applications.
4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate: Lacks the nitro group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both nitro and imine groups in 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate makes it unique compared to its analogs. These functional groups provide a balance of reactivity and stability, making the compound versatile for various applications in synthesis, biology, and materials science.
Eigenschaften
Molekularformel |
C21H16N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[2-nitro-4-(phenyliminomethyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16N2O5/c1-27-18-10-8-16(9-11-18)21(24)28-20-12-7-15(13-19(20)23(25)26)14-22-17-5-3-2-4-6-17/h2-14H,1H3 |
InChI-Schlüssel |
CLTXJOFVGJPOHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11267646.png)
![3-{5-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267662.png)
![3-(2-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11267667.png)

![N-(2-chlorobenzyl)-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11267679.png)

![9-(4-bromobenzyl)-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11267695.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B11267706.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11267720.png)
![2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11267722.png)
![5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11267723.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)

